molecular formula C20H25ClN2O3S B6526162 ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135226-48-0

ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6526162
CAS No.: 1135226-48-0
M. Wt: 408.9 g/mol
InChI Key: BFENUBFGBODMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a multifaceted structure. This compound is characterized by its thieno[2,3-c]pyridine core, which is substituted with various functional groups, including an ethyl group, a phenylacetamido group, and a carboxylate group. The presence of hydrochloride indicates that it is a salt form of the carboxylate, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines

Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy and potential side effects.

Comparison with Similar Compounds

  • 2-ethyl-6-methyl-N-(2-phenylacetyl)aniline

  • N-(2-ethyl-6-methylphenyl)acetamide

  • 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness: Ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride stands out due to its unique thieno[2,3-c]pyridine core and the presence of multiple functional groups. This combination of structural features provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-3-22-11-10-15-16(13-22)26-19(18(15)20(24)25-4-2)21-17(23)12-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFENUBFGBODMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.